N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a colorless, crystalline solid that is soluble in polar solvents such as water, ethanol, and acetone. DMPU is a versatile reagent that can be used in a variety of reactions, including the synthesis of peptides, esters, and amides.
Mechanism of Action
The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is not well understood. It is believed to act as a polar aprotic solvent, which can stabilize reactive intermediates and facilitate reactions. N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea has also been shown to act as a hydrogen bond acceptor and a Lewis base, which can help to activate nucleophiles and electrophiles.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is not known to have any significant biochemical or physiological effects. It is considered to be non-toxic and non-carcinogenic. However, it is important to handle N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea with care, as it is a reactive compound that can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea has several advantages as a reagent in lab experiments. It is a versatile reagent that can be used in a wide range of reactions. It is also a polar aprotic solvent, which can facilitate reactions involving polar and charged species. However, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea also has some limitations. It is a relatively expensive reagent, and it can be difficult to handle due to its reactivity and solubility properties.
Future Directions
There are several future directions for research involving N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea. One area of research is the development of new synthetic methods using N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea as a reagent. Another area of research is the use of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea as a tool for drug discovery and optimization. Additionally, there is potential for N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea to be used in the development of new materials and polymers. Overall, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is a versatile and useful reagent in scientific research, with many potential applications in the future.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is used in a wide range of scientific research applications, including organic synthesis, drug discovery, and material science. In organic synthesis, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is used as a solvent and a reagent to facilitate reactions such as peptide synthesis, esterification, and amidation. In drug discovery, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is used as a tool to synthesize and optimize drug candidates. In material science, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea is used as a solvent to dissolve and process polymers and other materials.
properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(16-17(9)2)8-14-13(19)15-10-4-3-5-12(7-10)18(20)21/h3-7H,8H2,1-2H3,(H2,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLPESKZMPQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-3-(3-nitrophenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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